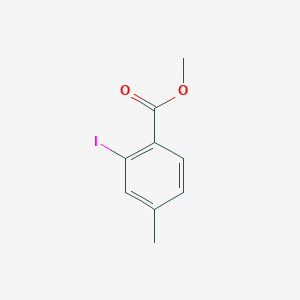
1,3-Propanedione,1-phenyl-3-(3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanedione,1-phenyl-3-(3-pyridinyl)- is an organic compound with the molecular formula C14H11NO2 and a molecular weight of 225.243 g/mol . This compound is characterized by the presence of both phenyl and pyridinyl groups attached to a propanedione backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1,3-Propanedione,1-phenyl-3-(3-pyridinyl)- typically involves the reaction of ethyl nicotinate (ethyl pyridine-3-carboxylate) with acetophenone under specific conditions . The reaction is carried out in the presence of a base, such as sodium ethoxide, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,3-Propanedione,1-phenyl-3-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone structure into alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-Propanedione,1-phenyl-3-(3-pyridinyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Propanedione,1-phenyl-3-(3-pyridinyl)- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic functions, depending on the specific application and target .
Comparison with Similar Compounds
1,3-Propanedione,1-phenyl-3-(3-pyridinyl)- can be compared with other similar compounds, such as:
- 1,3-Propanedione,1,3-di-3-pyridinyl-
- 1,3-Propanedione,1-(5-chloro-2-hydroxyphenyl)-3-(3-pyridinyl)-
- 1-(4-Benzyloxyphenyl)-3-phenyl-1,3-propanedione
- 1,3-Propanedione,1-(4-methoxyphenyl)-3-(3-methoxy-2-pyridinyl)
- 1,3-Propanedione,1-(4-methoxyphenyl)-3-(3-nitrophenyl)-
- 1-(4-bromophenyl)-3-(4-methoxyphenyl)-1,3-propanedione
- 1-(2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione .
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical reactivity and applications
Properties
CAS No. |
10472-95-4 |
|---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-phenyl-3-pyridin-3-ylpropane-1,3-dione |
InChI |
InChI=1S/C14H11NO2/c16-13(11-5-2-1-3-6-11)9-14(17)12-7-4-8-15-10-12/h1-8,10H,9H2 |
InChI Key |
FOMJZUPHLPTMFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CN=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CN=CC=C2 |
| 10472-95-4 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1,2-Ethanediamine, N-(2-aminoethyl)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B3045241.png)





